![molecular formula C13H13N3S B13189406 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as an antimicrobial or antiviral agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological molecules. It has been shown to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thione: Similar structure but with a thione group instead of a thiol group.
[1,2,4]Triazolo[4,3-a]quinoxaline:
1,2,4-Triazolo[4,3-c]quinazolines: Compounds with a similar triazole ring but fused to a quinazoline moiety.
Uniqueness
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the specific positioning of its methyl groups and the presence of a thiol group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5,8,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-10-8(2)6-11-14-15-13(17)16(11)12(10)9(7)3/h4-6H,1-3H3,(H,15,17) |
InChI Key |
WZILMNVYUVSMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC3=NNC(=S)N32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

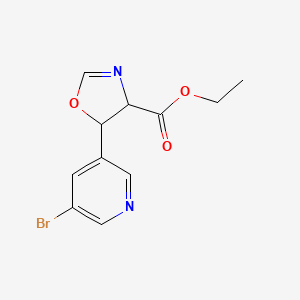
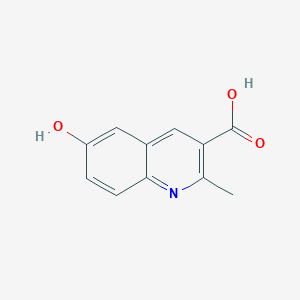
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
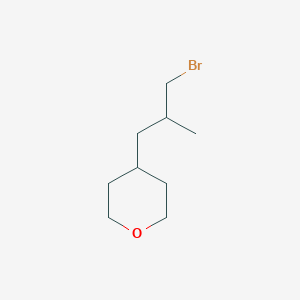

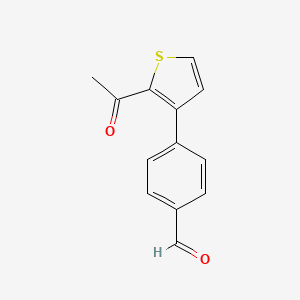
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)


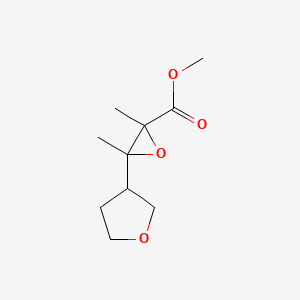

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
